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molecular formula C11H13ClN2O3 B8739059 4-(2-Chloro-5-methyl-4-nitrophenyl)-morpholine

4-(2-Chloro-5-methyl-4-nitrophenyl)-morpholine

Cat. No. B8739059
M. Wt: 256.68 g/mol
InChI Key: SAZYWVFFTOKVRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07645760B2

Procedure details

1,2-Dichloro-4-methyl-5-nitrobenzene (R.J. De Lang, et al. Tetrahedron (1998), 54(12), 2953-2966.) (1 g; 4.8 mmol), morpholine (1 ml) and 1,2-diethoxyethane (1 ml) were heated in a microwave oven at 160° C. for 2 h. The reaction mixture was poured on water/2N HCl 10/1 (50 ml) and extracted with TBME three times. The combined organic phases were dried over Na2SO4, evaporated and recrystallised from hot TBME to yield the title compound as yellow crystals (670 mg; 54%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
water
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
54%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[C:5]([CH3:11])=[CH:4][C:3]=1Cl.[NH:13]1[CH2:18][CH2:17][O:16][CH2:15][CH2:14]1.C(OCCOCC)C>CCOC(C)=O.CCO>[Cl:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[C:5]([CH3:11])=[CH:4][C:3]=1[N:13]1[CH2:18][CH2:17][O:16][CH2:15][CH2:14]1 |f:3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=C(C=C(C(=C1)[N+](=O)[O-])C)Cl
Name
Quantity
1 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)OCCOCC
Step Two
Name
water
Quantity
50 mL
Type
solvent
Smiles
CCOC(=O)C.CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with TBME three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
recrystallised from hot TBME

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C(=C1)[N+](=O)[O-])C)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 670 mg
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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